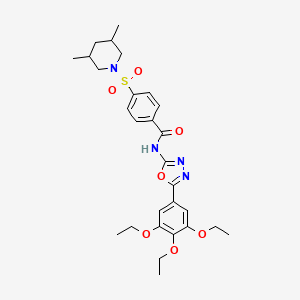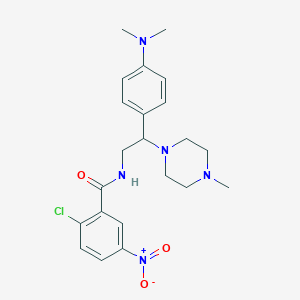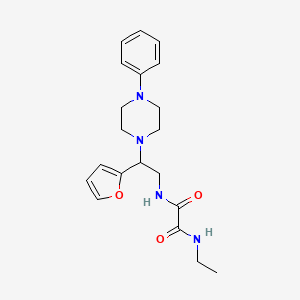![molecular formula C22H23N3OS2 B2767467 2-(benzylthio)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 476459-44-6](/img/structure/B2767467.png)
2-(benzylthio)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylthio)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C22H23N3OS2 and its molecular weight is 409.57. The purity is usually 95%.
BenchChem offers high-quality 2-(benzylthio)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzylthio)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antipsychotic Research
- Potential Antipsychotic Agents: Research on related compounds, such as 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, has shown potential antipsychotic-like profiles in behavioral animal tests. These compounds, which have structural similarities to 2-(benzylthio)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide, do not interact with dopamine receptors, unlike clinically available antipsychotic agents. This suggests potential applications in antipsychotic drug development (Wise et al., 1987).
Chemical Synthesis and Libraries
- Alkylation and Ring Closure Reactions: In the realm of chemical synthesis, this compound can be used in various alkylation and ring closure reactions. For example, research on 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, shows its use in generating a diverse library of compounds through such reactions (Roman, 2013).
Antimicrobial Agent Development
- Potential Antimicrobial Agents: Compounds like 4-acetamide Pyrazolone have been used as starting materials for synthesizing various heterocyclic compounds incorporating the antipyrine moiety, showing biological activity against microorganisms. This indicates the possibility of using related compounds in antimicrobial agent development (Aly et al., 2011).
Insecticidal Applications
- Insecticidal Properties: Certain derivatives have been synthesized and tested as insecticidal agents against pests like the cotton leafworm. This suggests that similar compounds could be explored for their insecticidal properties (Fadda et al., 2017).
Anticonvulsant Activity Research
- Anticonvulsant Activity: Some alkanamide derivatives, which are structurally similar, have been evaluated for their anticonvulsant activity, suggesting a potential research application in this area for the compound (Tarikogullari et al., 2010).
Antibacterial Agent Research
- Novel Antibacterial Agents: Analogues like 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide have been synthesized and displayed promising antibacterial activity, indicating similar potential for the compound under discussion (Palkar et al., 2017).
Material Science
- Optoelectronic Device Applications: Research into donor−acceptor copolymers incorporating elements structurally similar to the compound has been conducted for their application in optoelectronic devices (Liu et al., 2008).
Antitumor Research
- Antitumor Evaluation: Some N-substituted-2-amino-1,3,4-thiadiazoles, which are structurally analogous, have shown promising antitumor and antioxidant activities. This indicates potential research applications of the compound in antitumor studies (Hamama et al., 2013).
Propiedades
IUPAC Name |
2-benzylsulfanyl-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS2/c1-15-8-16(2)10-18(9-15)25-22(19-12-28-13-20(19)24-25)23-21(26)14-27-11-17-6-4-3-5-7-17/h3-10H,11-14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYBEAVVUFAPNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)CSCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/no-structure.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2767395.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2767399.png)


![N-(2,4-dimethylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2767403.png)

![(E)-2-phenyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]ethenesulfonamide](/img/structure/B2767407.png)